(R)-donepezil is derived from the racemic mixture (R,S)-donepezil, which consists of two stereoisomers. The empirical formula for (R)-donepezil is , with a molecular weight of approximately 379.50 g/mol. It is classified as an anticholinesterase agent, specifically targeting acetylcholinesterase, making it crucial in managing cognitive decline associated with Alzheimer's disease .
The synthesis of (R)-donepezil has been extensively studied, with various methods reported in the literature.
(R)-donepezil's structure features a piperidine ring connected to an indanone moiety. The compound's stereochemistry is essential for its biological activity, with the (R) configuration being more potent than its (S) counterpart.
(R)-donepezil undergoes several chemical transformations during its synthesis:
(R)-donepezil functions by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism enhances cholinergic signaling, which is often impaired in Alzheimer's patients.
(R)-donepezil is primarily used in clinical settings for:
Donepezil (C₂₄H₂₉NO₃) is a piperidine-based acetylcholinesterase (AChE) inhibitor containing a single chiral center at the benzylpiperidine moiety, resulting in (R)- and (S)-enantiomers. The (R)-configuration adopts a distinct spatial orientation that influences its binding affinity to AChE's catalytic site. Molecular docking studies reveal that (R)-donepezil forms optimal hydrophobic interactions with Trp286 and Phe295 residues in the enzyme's gorge due to its three-dimensional orientation. This enantiomer-specific binding alters the catalytic triad conformation (Ser203-His447-Glu334), reducing acetylcholine hydrolysis efficiency. Unlike rivastigmine (a carbamate inhibitor), donepezil’s chirality dictates its reversible inhibition mechanism, with the (R)-enantiomer exhibiting a 15–20% lower binding energy compared to the (S)-counterpart in computational models [3] [9].
Table 1: Structural Parameters of Donepezil Enantiomers
Parameter | (R)-Donepezil | (S)-Donepezil |
---|---|---|
Chiral Center | Asymmetric C at benzylpiperidine | Identical |
AChE Binding Energy | -9.8 kcal/mol | -8.3 kcal/mol |
Key Residues | Trp286, Phe295 | Trp86, Tyr337 |
Inhibition Type | Reversible | Reversible |
The isolation of (R)-donepezil employs stereoselective techniques leveraging physicochemical differences between enantiomers:
Pharmacodynamic differences arise from stereoselective metabolism and target engagement:
Table 2: Pharmacodynamic Comparison of Donepezil Enantiomers
Parameter | (R)-Donepezil | (S)-Donepezil |
---|---|---|
Cₛₛ in Plasma | 14.94 ng/mL | 23.37 ng/mL |
Vₘₐₓ (Metabolism) | 15.8 nmol/min/mg | 9.2 nmol/min/mg |
Blood-Brain Barrier Permeability | High (Papp > 200) | High (Papp > 200) |
Major Metabolites | (R)-5-ODD, (R)-6-ODD | (S)-5-ODD |
Chiral stationary phases (CSPs) enable precise quantification of (R)-donepezil in complex matrices:
Table 3: Performance of Chiral Stationary Phases for (R)-Donepezil Analysis
CSP Type | Mobile Phase | Resolution (Rs) | Retention Time (min) |
---|---|---|---|
Chiralcel OD-H | n-Hexane/EtOH/MeOH + TEA | 2.1 | 14.2 |
Avidin-Conjugated | pH 6.8 buffer/ACN | 1.8 | 9.5 |
Chiralpak AD-H | Hexane/IPA/MeOH + DEA | 1.9 | 12.8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7